7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one, commonly referred to as TIC10 or ONC201, is a small molecule belonging to the imipridone family. [] It has gained significant attention in scientific research due to its selective anti-tumor activity. [] TIC10 is considered a first-in-class TRAIL-inducing compound, effectively activating the TRAIL pathway, an endogenous tumor suppressor mechanism, to promote apoptosis in cancer cells. []
TIC10 isomer, also known as ONC201, is a small molecule that serves as a transcriptional inducer of tumor necrosis factor-related apoptosis-inducing ligand, commonly referred to as TRAIL. This compound has garnered attention for its potential in cancer therapy due to its unique angular structure and ability to selectively induce apoptosis in cancer cells while sparing normal cells. The chemical formula for TIC10 isomer is , and it has a CAS number of 41276-02-2. Its stability and bioavailability enhance its therapeutic prospects, particularly in oncology and related fields .
The synthesis of TIC10 isomer involves several critical steps, typically starting with the formation of key intermediates followed by cyclization reactions. The process can vary depending on the specific synthetic route employed. A notable synthesis method includes:
Research indicates that the angular structure of TIC10 isomer distinguishes it from its linear counterpart, which lacks the desired anticancer activity. Chemists have utilized techniques such as nuclear magnetic resonance and X-ray crystallography to confirm the correct structure and ensure the compound's efficacy in inducing TRAIL expression .
TIC10 isomer features an angular imidazolinopyrimidinone configuration. This structural distinction plays a crucial role in its biological activity, particularly in its ability to induce TRAIL expression.
The molecular structure can be represented as follows:
The structural analysis confirms that TIC10 isomer has distinct characteristics that facilitate its function as an anti-cancer agent .
TIC10 isomer primarily engages in reactions that lead to the upregulation of TRAIL expression in cancer cells. This process involves modulating various signaling pathways critical for cell survival and apoptosis.
The compound activates caspase-dependent pathways leading to apoptosis. It has been shown to interact with multiple cellular targets, enhancing TRAIL receptor expression on tumor cells and increasing their susceptibility to TRAIL-mediated cell death .
The mechanism by which TIC10 isomer exerts its effects involves several key processes:
Studies have shown that TIC10-mediated induction of TRAIL occurs independently of p53 pathways, making it effective against various solid tumors resistant to conventional therapies .
Relevant analytical techniques such as infrared spectroscopy have been employed to characterize functional groups present in TIC10 isomer, confirming its chemical integrity .
TIC10 isomer has several promising applications primarily in cancer therapy due to its ability to induce TRAIL and promote apoptosis selectively in malignant cells. Its unique properties allow it to cross the blood-brain barrier effectively, making it a candidate for treating brain tumors alongside other cancers. Ongoing research continues to explore its potential use in combination therapies aimed at enhancing the efficacy of existing treatments .
The initial identification of TIC10 (TRAIL-inducing compound 10) as a potent anticancer agent stemmed from a high-throughput screen of the National Cancer Institute (NCI) chemical library. Early publications, including the seminal 2013 Science Translational Medicine study, depicted TIC10 as a linear tricyclic imidazolinopyrimidinone derivative (7-benzyl-10-(2-methylbenzyl)-2,6,7,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(3H)-one) based solely on mass spectrometry data [1] [2]. This structure was widely accepted and propagated in the literature and NCI databases. However, attempts to replicate the compound’s biological activity using synthetically derived material based on this linear structure consistently failed. In 2014, chemists at The Scripps Research Institute (TSRI) identified a critical discrepancy: The bioactive compound from the NCI library was a constitutional isomer with an angular tricyclic core, while the published linear structure was biologically inert [1] [9]. This misassignment originated from insufficient structural validation in the original report, highlighting the risks of relying on single analytical techniques for complex heterocycles.
Table 1: Timeline of TIC10 Structural Clarification
Year | Event | Key Finding |
---|---|---|
1973 | Stähle et al. patent application | First synthesis of linear imidazolinopyrimidinone derivative (inactive form) |
2013 | Allen et al. Sci. Transl. Med. publication | Identification of "TIC10" from NCI library; linear structure assigned via MS |
2014 | Jacob et al. Angew. Chem. Int. Ed. publication | Correct angular structure identified via NMR/X-ray; linear isomer is inactive |
2015 | Wagner et al. Oncotarget confirmation | Independent validation of angular structure as bioactive ONC201 |
Constitutional isomers share identical molecular formulas but differ in atomic connectivity. For TIC10 (C₂₄H₂₆N₄O), two distinct isomers exist:
The synthesis routes diverge significantly: The linear isomer requires complex protection/deprotection steps, while the angular isomer forms more readily under standard cyclization conditions [1]. Commercial suppliers later marketed the linear isomer as "TIC10 isomer" (CAS# 41276-02-2), explicitly noting its inactivity as a negative control in biological studies [3].
Table 2: Key Properties of TIC10 Constitutional Isomers
Property | Linear Isomer | Angular Isomer (ONC201) |
---|---|---|
IUPAC Name | 7-benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one | 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one |
Tricyclic Core Geometry | Linear | Angular |
Bioactivity | Inactive (No TRAIL induction or cytotoxicity) | Potent TRAIL induction; IC₅₀ in μM range |
Commercial Status | Sold as "inactive isomer" (e.g., Medkoo Biosciences) | Clinical development by Oncoceutics (Phase II) |
The angular configuration of ONC201 is indispensable for its anticancer activity. Mechanistically, the angular isomer binds to and inhibits Akt and ERK kinases, triggering dephosphorylation of the transcription factor Foxo3a. Activated Foxo3a translocates to the nucleus and upregulates TRAIL gene expression, culminating in tumor-selective apoptosis [2] [5] [7]. In contrast, the linear isomer shows no inhibition of Akt/ERK or induction of TRAIL, even at high concentrations (>10 μM) [3] [9]. Preclinical studies in acute lymphoblastic leukemia (ALL) cell lines confirmed robust apoptosis induction (via PARP cleavage and caspase-9 activation) exclusively with the angular isomer [5]. The angular core’s three-dimensional topology enables specific interactions with cellular targets inaccessible to the linear analog, establishing it as a novel pharmacophore [1] [9].
Definitive structural assignment of the bioactive TIC10 isomer relied on complementary techniques:
Critically, mass spectrometry failed to distinguish the isomers (both m/z 387.2 [M+H]⁺ with identical fragmentation patterns), underscoring the necessity of higher-resolution methods for constitutional isomers [1] [9].
Table 3: Crystallographic Data for ONC201 Dihydrochloride
Parameter | Value |
---|---|
Empirical Formula | C₂₄H₂₆N₄O·2HCl |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 11.7746(3) Å, b = 10.3998(2) Å, c = 21.9517(5) Å, β = 95.1950(10)° |
Volume | 2677.02(10) ų |
Z value | 4 |
Calculated Density | 1.254 g/cm³ |
Resolution | 0.84 Å (High-resolution synchrotron data) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7